molecular formula C22H26N2O2S B2485797 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,4-dimethylphenoxy)butanamide CAS No. 496036-35-2

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,4-dimethylphenoxy)butanamide

Cat. No. B2485797
M. Wt: 382.52
InChI Key: ADKFGXMZPJUGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,4-dimethylphenoxy)butanamide is a compound that has garnered attention in various fields of chemical research due to its unique structure and potential applications. The focus on this compound primarily revolves around understanding its synthesis, molecular and structural characteristics, reactivity, and both its physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves complex organic reactions, aiming to introduce specific functional groups that confer the desired properties. For example, the synthesis of similar heterocyclic compounds has been reported through various methods, including direct functionalization of pre-existing structures and multi-step synthetic pathways involving key intermediates (Noshi, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,4-dimethylphenoxy)butanamide is often characterized using X-ray crystallography, NMR spectroscopy, and computational modeling. These studies provide insights into the compound's conformation, stereochemistry, and electronic structure, which are critical for understanding its reactivity and interaction with other molecules (Sokol et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of functional groups like cyano, methoxy, and amide. These groups can participate in various chemical reactions, including nucleophilic addition, substitution reactions, and cycloadditions, leading to a wide array of derivatives with potentially diverse biological and chemical applications (Casey et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in material science, pharmaceuticals, and chemical synthesis. These properties are determined by the compound's molecular structure and can be modified through chemical synthesis to meet specific requirements (Noshi, 2014).

Chemical Properties Analysis

Chemical properties like acidity, basicity, and reactivity towards other chemical agents are defined by the compound's functional groups. Studies on related compounds have explored these aspects through experimental and computational methods to predict reactivity patterns and stability under various conditions (Sokol et al., 2002).

Scientific Research Applications

  • Chemical Reactivity and Synthesis Applications : This compound and its derivatives exhibit significant reactivity, making them useful in various chemical synthesis applications. For instance, they participate in substitution reactions and can act as intermediates in the synthesis of more complex molecules. Harsanyi and Norris (1987) discussed such reactions in their study on α-alkyl nitropyrrol-2-ylmethyl derivatives (Harsanyi & Norris, 1987).

  • Pharmaceutical and Medicinal Chemistry : In pharmaceutical research, compounds like this have been explored for their potential therapeutic applications. For example, Kamiński et al. (2015) synthesized a library of compounds, including analogues of this molecule, as potential anticonvulsant agents (Kamiński et al., 2015). Similarly, Nitta et al. (2008) investigated similar compounds as dipeptidyl peptidase IV inhibitors for treating type 2 diabetes (Nitta et al., 2008).

  • Material Science and Engineering : In material science, derivatives of this compound are used in molecular engineering for applications like solar cell development. Kim et al. (2006) discussed the engineering of organic sensitizers, including compounds structurally related to this one, for solar cell applications (Kim et al., 2006).

  • Organic Electronics : Derivatives of this compound are also significant in the field of organic electronics. Casey et al. (2015) reported the synthesis of novel acceptor units for conjugated polymers, which showed n-type behavior in electronics, indicating potential uses in organic electronic devices (Casey et al., 2015).

properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,4-dimethylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-14-7-9-19(16(3)11-14)26-10-4-5-21(25)24-22-18(13-23)17-8-6-15(2)12-20(17)27-22/h7,9,11,15H,4-6,8,10,12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKFGXMZPJUGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCOC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,4-dimethylphenoxy)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.